molecular formula C10H11N3 B6247274 1,3,11-triazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8-tetraene CAS No. 2567498-09-1

1,3,11-triazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8-tetraene

Cat. No. B6247274
CAS RN: 2567498-09-1
M. Wt: 173.2
InChI Key:
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Description

1,3,11-triazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8-tetraene, also known as 1,3,11-TTC, is an organic compound belonging to the family of tricyclic compounds. It is a highly versatile compound that has a wide range of applications in areas such as synthetic chemistry, medicinal chemistry, and materials science. It has been used as a building block for the synthesis of various compounds such as peptides, peptidomimetics, and oligonucleotides. 1,3,11-TTC is also used as a catalyst for the synthesis of organic compounds, and as a ligand for metal complexes.

Scientific Research Applications

1,3,11-triazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8-tetraene has been used extensively in scientific research. It has been used as a building block for the synthesis of various compounds such as peptides, peptidomimetics, and oligonucleotides. It has also been used as a catalyst for the synthesis of organic compounds, and as a ligand for metal complexes. Additionally, 1,3,11-triazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8-tetraene has been used in the study of the mechanism of action of certain enzymes, as well as in the study of the structure and function of proteins.

Mechanism of Action

The mechanism of action of 1,3,11-triazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8-tetraene is not well understood. However, it is believed that the compound acts as a proton donor, which helps to facilitate the formation of a variety of covalent bonds. Additionally, the compound may act as a Lewis acid, which can help to stabilize certain molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1,3,11-triazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8-tetraene are not well understood. However, it is believed that the compound may act as an antioxidant and may be able to reduce inflammation. Additionally, the compound may be able to modulate the activity of certain enzymes, as well as the expression of certain genes.

Advantages and Limitations for Lab Experiments

1,3,11-triazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8-tetraene has several advantages for use in laboratory experiments. It is a highly versatile compound that can be used as a building block for the synthesis of various compounds, as a catalyst for the synthesis of organic compounds, and as a ligand for metal complexes. Additionally, the compound is relatively stable and can be stored for long periods of time.
However, there are also some limitations to using 1,3,11-triazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8-tetraene in laboratory experiments. The compound is not water-soluble, which can make it difficult to use in aqueous solutions. Additionally, the compound is not very reactive, which can limit its use in some reactions.

Future Directions

1,3,11-triazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8-tetraene has potential applications in a variety of fields, including medicinal chemistry, materials science, and synthetic chemistry. In the future, it is likely that the compound will be further studied in order to better understand its mechanism of action, as well as its biochemical and physiological effects. Additionally, it is likely that the compound will be used in the development of new drugs and materials. Furthermore, the compound may be used as a catalyst for the synthesis of organic compounds, and as a ligand for metal complexes. Finally, it is possible that the compound may be used in the development of new biosensors and diagnostic tools.

Synthesis Methods

1,3,11-triazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8-tetraene is synthesized via a two-step process. In the first step, a precursor, such as 1,3,11-triazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8-tetraene-1-carboxylic acid, is reacted with an aqueous solution of sodium hydroxide to form the corresponding sodium salt. This salt is then reacted with a base such as sodium hydroxide or potassium hydroxide to form 1,3,11-triazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8-tetraene.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1,3,11-triazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8-tetraene involves the cyclization of a precursor compound containing a triamine and a diene. The triamine will react with the diene to form the desired tricyclic structure.", "Starting Materials": [ "1,2,4,5-tetramethyl-3,6-diaminobenzene", "1,3-butadiene", "Sodium hydride", "Tetrahydrofuran", "Methanol", "Chloroform" ], "Reaction": [ "Step 1: Dissolve 1,2,4,5-tetramethyl-3,6-diaminobenzene in tetrahydrofuran and add sodium hydride to the solution.", "Step 2: Add 1,3-butadiene to the solution and stir at room temperature for several hours.", "Step 3: Quench the reaction with methanol and extract the product with chloroform.", "Step 4: Purify the product by column chromatography to obtain 1,3,11-triazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8-tetraene." ] }

CAS RN

2567498-09-1

Product Name

1,3,11-triazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8-tetraene

Molecular Formula

C10H11N3

Molecular Weight

173.2

Purity

95

Origin of Product

United States

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